6-Amino-N,N,N-trimethyl-1-hexanaminium chemical structure and properties
6-Amino-N,N,N-trimethyl-1-hexanaminium chemical structure and properties
An In-depth Technical Guide to 6-Amino-N,N,N-trimethyl-1-hexanaminium
Abstract
This technical guide provides a comprehensive overview of 6-Amino-N,N,N-trimethyl-1-hexanaminium, a quaternary ammonium compound with significant utility in biochemical research and pharmaceutical development. The document details its chemical structure, physicochemical properties, synthesis, and key applications. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support practical application and further innovation.
Chemical Identity and Structure
6-Amino-N,N,N-trimethyl-1-hexanaminium is a bifunctional organic molecule characterized by a hexyl chain functionalized with a primary amine at one terminus and a quaternary ammonium group at the other. This unique structure imparts both hydrophilic and reactive properties to the molecule. For clarity and accuracy in research and documentation, it is crucial to properly identify this compound using standardized nomenclature and identifiers.
The compound is most commonly available and referenced as a salt, typically a bromide or chloride hydrobromide salt, which enhances its stability.[1][2]
Nomenclature & Identifiers:
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Common Synonyms: (6-Aminohexyl)trimethylammonium, Aminoquat[1][4]
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CAS Number: 33968-67-1 (for the Bromide Hydrobromide salt)[2][4]
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Molecular Formula (Bromide Hydrobromide Salt): C₉H₂₄Br₂N₂[2][5]
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Molecular Weight (Bromide Hydrobromide Salt): 320.11 g/mol [2][5]
Structural Analysis
The core structure consists of a six-carbon aliphatic chain that provides flexibility. The primary amine (-NH₂) at position 6 is a nucleophilic center, readily available for covalent modification and conjugation to other molecules. The quaternary ammonium group (-N(CH₃)₃⁺) at position 1 is permanently cationic, rendering the molecule water-soluble and capable of electrostatic interactions.
Below is a 2D representation of the chemical structure of the 6-aminohexyl(trimethyl)azanium cation.
Caption: 2D structure of the 6-aminohexyl(trimethyl)azanium cation.
Physicochemical Properties
Understanding the physicochemical properties of 6-Amino-N,N,N-trimethyl-1-hexanaminium is fundamental to its application in experimental design, particularly for formulation, purification, and in biological assays. The data presented below pertains to the commonly used bromide hydrobromide salt.
| Property | Value | Source |
| Molecular Formula | C₉H₂₄Br₂N₂ | [2][6] |
| Molecular Weight | 320.11 g/mol | [2][3] |
| Appearance | Pale yellow to white solid | [5] |
| Melting Point | 62–64°C | [5] |
| Solubility | Slightly soluble in water, methanol, and DMSO | [5] |
| Purity (Typical) | >95% (HPLC) | [1] |
Expert Insights: The slight solubility in water is a key characteristic.[5] While the quaternary ammonium head is hydrophilic, the six-carbon chain introduces lipophilic character. This amphiphilic nature can influence its behavior in solution and its interaction with biological membranes. The hygroscopic nature of the hydrobromide salt necessitates storage under anhydrous conditions to ensure long-term stability and prevent degradation.[5]
Synthesis and Characterization
The synthesis of (6-Aminohexyl)trimethylammonium salts is a critical process for ensuring high-purity material for research and pharmaceutical applications. A common synthetic route involves the quaternization of an amine followed by manipulation of the terminal functional group. A representative laboratory-scale synthesis is outlined below.
Synthetic Pathway Overview
A logical and field-proven approach starts with a precursor that already contains one of the desired functional groups, such as (6-bromohexyl)trimethylammonium bromide. The terminal bromine can then be converted to the desired primary amine. This avoids protecting group strategies that would be necessary if starting from 1,6-diaminohexane.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from (6-Bromohexyl)trimethylammonium Bromide
This protocol describes a two-step synthesis validated by common laboratory practices.
Step 1: Azide Substitution
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (6-bromohexyl)trimethylammonium bromide (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
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Reagent Addition: Add sodium azide (NaN₃, ~1.5 eq) to the solution.
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Causality Note: Sodium azide is a highly effective nucleophile for converting alkyl bromides to azides. The polar aprotic solvent system facilitates the Sₙ2 reaction.
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Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in a minimal amount of water and extract with an organic solvent like diethyl ether to remove any unreacted starting material. The aqueous layer contains the desired azide intermediate.
Step 2: Azide Reduction
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Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the azide intermediate) in methanol.
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Hydrogenation: Add the aqueous solution of the (6-azidohexyl)trimethylammonium bromide intermediate to the vessel.
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Reaction Conditions: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 6-12 hours.
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Causality Note: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines, with nitrogen gas as the only byproduct.
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Isolation and Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting 6-Amino-N,N,N-trimethyl-1-hexanaminium salt by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Self-Validation and Characterization:
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¹H NMR: To confirm the structure, verify the disappearance of the signal corresponding to the -CH₂-Br and the appearance of a new signal for the -CH₂-NH₂.
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Mass Spectrometry (MS): Confirm the molecular weight of the cation.
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HPLC: Assess the purity of the final compound, which should typically be >95%.[1]
Applications in Research and Development
The dual functionality of this molecule makes it a versatile tool in several scientific domains.
Biochemical Research
The primary application is as a substrate or inhibitor for enzymes involved in amine metabolism. It is a well-documented potent substrate and inhibitor for pig kidney diamine oxidase (DAO), an enzyme critical in the oxidative deamination of biogenic amines.[5][7][8] This property allows researchers to study enzyme kinetics, probe active site architecture, and screen for novel enzyme inhibitors.[5] Deuterated versions of the compound are also used as internal standards in LC-MS quantification assays to improve accuracy.[9]
Pharmaceutical Quality Control
6-Amino-N,N,N-trimethyl-1-hexanaminium bromide hydrobromide is recognized as a key impurity and reference standard in the quality control of Colesevelam.[1][4] Colesevelam is a bile acid sequestrant used to lower cholesterol. As a regulatory-compliant reference material, it is essential for analytical method development, validation, and routine quality checks in pharmaceutical manufacturing.[4]
Bioconjugation and Material Science
The primary amine serves as a chemical handle for conjugation. It can be attached to various scaffolds, such as proteins, peptides, or nanoparticles, to introduce a permanent positive charge. This is particularly useful for:
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Improving solubility: Modifying hydrophobic molecules to enhance their water solubility.
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Targeting Mitochondria: When conjugated to a lipophilic cation like triphenylphosphonium (TPP), the resulting molecule can be targeted to mitochondria, enabling the study of mitochondrial function and dysfunction in various diseases.[10][11]
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Surface Modification: Immobilizing the molecule onto surfaces to alter their charge and functionality for applications in biosensors or chromatography.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[6][12]
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Storage: Store in a tightly closed container in a cool, dry place. The material can be moisture-sensitive.[5]
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Toxicity: The compound may cause skin and eye irritation.[12] Detailed toxicological properties are not extensively documented, so it should be handled with care, assuming potential toxicity. Refer to the Safety Data Sheet (SDS) for complete information.
Conclusion
6-Amino-N,N,N-trimethyl-1-hexanaminium is a valuable and versatile chemical entity with a well-defined structure and useful physicochemical properties. Its primary roles as an enzyme substrate, a pharmaceutical reference standard, and a building block for bioconjugation underscore its importance in both fundamental research and applied pharmaceutical science. The synthetic protocols are robust, allowing for the production of high-purity material necessary for reliable and reproducible scientific outcomes. This guide provides the foundational knowledge for scientists and developers to effectively utilize this compound in their work.
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